

An In-depth Technical Guide to the Physical and Chemical Properties of Diazodiphenylmethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diazodiphenylmethane*

Cat. No.: *B031153*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane ($C_{13}H_{10}N_2$) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diphenylmethyl group and as a precursor to diphenylcarbene. Its unique reactivity, stemming from the diazo functional group, allows it to participate in a wide array of chemical transformations, including esterifications, etherifications, and cycloaddition reactions. This guide provides a comprehensive overview of the core physical and chemical properties of **diazodiphenylmethane**, complete with experimental protocols and mechanistic insights to support its effective application in research and development.

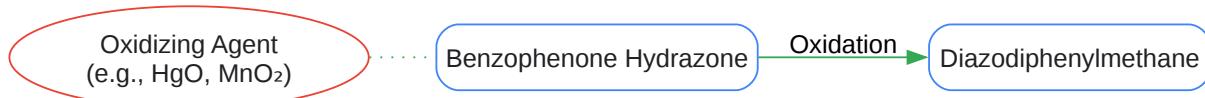
Physical Properties

Diazodiphenylmethane is a red-black crystalline solid that is soluble in many common organic solvents.^[1] Below is a summary of its key physical properties.

Property	Value	Reference(s)
Molecular Weight	194.23 g/mol	[2][3]
Appearance	Red-black solid/crystals	[2][4]
Melting Point	29-31 °C	[5][6]
Boiling Point	320.68 °C (rough estimate)	[4][7]
Density	1.1579 g/cm ³ (rough estimate)	[4][7]
Solubility	Soluble in chloroform, slightly soluble in ethyl acetate and methanol.	[4][7]
Stability	Relatively unstable; decomposes slowly at room temperature and more rapidly upon heating. Possibly shock-sensitive.	[1][6]

Spectroscopic Properties

The structural features of **diazodiphenylmethane** give rise to a distinct spectroscopic signature, which is crucial for its identification and for monitoring its reactions.

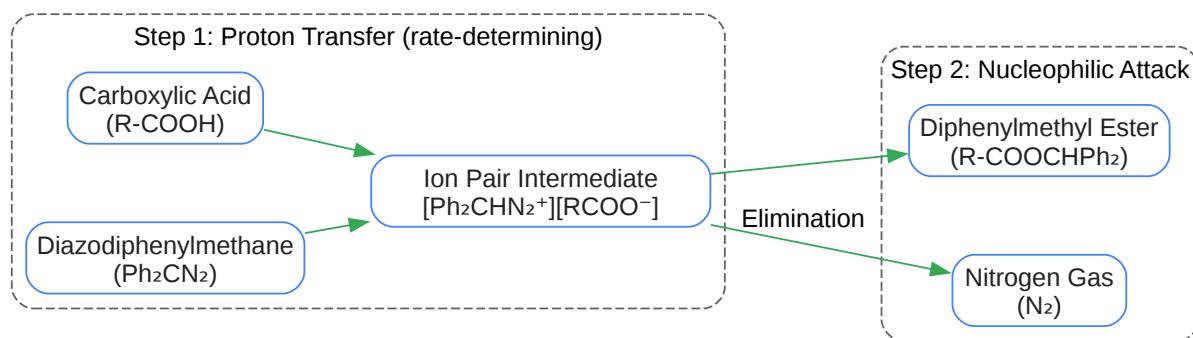

Spectroscopic Technique	Characteristic Data	Reference(s)
UV-Vis	$\lambda_{\text{max}} \approx 525 \text{ nm}$	[8]
Infrared (IR)	Diazo stretching ($\nu \text{N}\equiv\text{N}$): $\sim 2032 \text{ cm}^{-1}$	[9]
¹ H NMR (500 MHz, CDCl ₃)	δ 7.42 (t, $J = 7.7 \text{ Hz}$, 4H), 7.38-7.31 (m, 4H), 7.22 (t, $J = 7.3 \text{ Hz}$, 2H)	[9]
¹³ C NMR (125 MHz, CDCl ₃)	δ 129.5, 129.1, 125.6, 125.2, 62.6	[9]

Chemical Properties and Reactivity

The chemistry of **diazodiphenylmethane** is dominated by two main pathways: reactions involving the intact diazo group and reactions proceeding through the formation of a carbene intermediate upon loss of nitrogen gas.

Synthesis of Diazodiphenylmethane

A common and effective method for the preparation of **diazodiphenylmethane** is the oxidation of benzophenone hydrazone.



[Click to download full resolution via product page](#)

Diagram 1: Synthesis of **Diazodiphenylmethane**.

Reaction with Carboxylic Acids

Diazodiphenylmethane reacts readily with carboxylic acids to form diphenylmethyl esters. This reaction is particularly useful for the protection of carboxylic acid functionalities. The reaction proceeds via a rate-determining proton transfer from the carboxylic acid to the diazomethane, followed by a rapid nucleophilic attack of the carboxylate anion.[8][10]

[Click to download full resolution via product page](#)**Diagram 2:** Mechanism of reaction with carboxylic acids.

1,3-Dipolar Cycloaddition

As a 1,3-dipole, **diazodiphenylmethane** undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like pyrazolines.[10][11]

[Click to download full resolution via product page](#)**Diagram 3:** 1,3-Dipolar cycloaddition with an alkene.

Thermal and Photochemical Decomposition

Upon heating or irradiation with UV light, **diazodiphenylmethane** decomposes to form the highly reactive diphenylcarbene and nitrogen gas.[2][10] The generated carbene can then undergo various reactions, such as insertions and cyclopropanations.

Experimental Protocols

Synthesis of Diazodiphenylmethane from Benzophenone Hydrazone

Materials:

- Benzophenone hydrazone
- Activated manganese(IV) oxide (MnO_2)
- Dichloromethane (CH_2Cl_2)

- Dibasic potassium phosphate (KH_2PO_4)

Procedure:

- In a round-bottom flask, suspend benzophenone hydrazone in dichloromethane.
- Add dibasic potassium phosphate (10% w/w) to the suspension to stabilize reaction intermediates.[\[10\]](#)
- Cool the mixture to 0 °C in an ice bath.
- Slowly add activated manganese(IV) oxide in a molar ratio of 1:3.5 (benzophenone hydrazone to MnO_2).[\[10\]](#)
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[\[10\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the manganese dioxide and potassium phosphate.
- Wash the solid residue with dichloromethane.
- Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude **diazodiphenylmethane**.
- The product can be further purified by recrystallization from a suitable solvent like petroleum ether.

General Protocol for the Reaction of Diazodiphenylmethane with a Carboxylic Acid

Materials:

- **Diazodiphenylmethane**
- Carboxylic acid (e.g., benzoic acid)

- Anhydrous ethanol

Procedure:

- Prepare a solution of the carboxylic acid in anhydrous ethanol (e.g., 10 mM).
- Prepare a solution of **diazodiphenylmethane** in anhydrous ethanol (e.g., 1.0 mM).
- In a suitable reaction vessel, mix the two solutions at a controlled temperature (e.g., 21 °C).
[8] A large excess of the carboxylic acid is often used to ensure pseudo-first-order kinetics with respect to **diazodiphenylmethane**.[8]
- Monitor the progress of the reaction by UV-Vis spectrometry by following the disappearance of the characteristic absorbance of **diazodiphenylmethane** at approximately 525 nm.[8]
- Once the reaction is complete (indicated by the disappearance of the red color), the solvent can be removed under reduced pressure.
- The resulting diphenylmethyl ester can be purified by standard techniques such as column chromatography or recrystallization.

General Protocol for 1,3-Dipolar Cycloaddition with an Alkene

Materials:

- **Diazodiphenylmethane**
- Alkene (dipolarophile, e.g., an electron-deficient alkene like methyl acrylate)
- Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

- Dissolve the alkene in a suitable anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- Prepare a solution of **diazodiphenylmethane** in the same solvent.

- Slowly add the **diazodiphenylmethane** solution to the alkene solution at room temperature or a slightly elevated temperature, depending on the reactivity of the dipolarophile.
- Stir the reaction mixture and monitor its progress using TLC or NMR spectroscopy.
- Upon completion of the reaction, remove the solvent under reduced pressure.
- Purify the resulting pyrazoline derivative by column chromatography or recrystallization.

Safety and Handling

Diazodiphenylmethane is a potentially unstable and shock-sensitive compound.[1][6] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn. It is recommended to store **diazodiphenylmethane** at low temperatures (-20 °C) and protected from light.[4][7] Due to its potential hazards, it is often prepared fresh for immediate use.

Conclusion

Diazodiphenylmethane is a valuable reagent with a rich and diverse chemistry. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its safe and effective use in the synthesis of complex organic molecules. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermal decomposition of diazodiphenylmethane catalysed by sulphur compounds in the presence of oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Diazodiphenylmethane - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Diazomethane - Wikipedia [en.wikipedia.org]
- 6. Diphenyldiazomethane | 883-40-9 [chemicalbook.com]
- 7. Diphenyldiazomethane | 883-40-9 [amp.chemicalbook.com]
- 8. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diazodiphenylmethane | 883-40-9 | Benchchem [benchchem.com]
- 11. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Diazodiphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031153#physical-and-chemical-properties-of-diazodiphenylmethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com